Product packaging for 2-(5-Ethyl-2-oxoindolin-1-yl)acetamide(Cat. No.:)

2-(5-Ethyl-2-oxoindolin-1-yl)acetamide

Cat. No.: B13104838
M. Wt: 218.25 g/mol
InChI Key: QWRCPMGIFHCLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(5-Ethyl-2-oxoindolin-1-yl)acetamide is a synthetic organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . It features an oxindole (indolin-2-one) core structure, which is a privileged scaffold in medicinal chemistry and drug discovery . This core is substituted at the N1 position with an acetamide group and at the 5-position of the benzene ring with an ethyl group. The oxindole nucleus is a key structural element in numerous biologically active molecules and is extensively investigated for its potential as a kinase inhibitor . Compounds based on this framework, such as the approved drug Sunitinib, have demonstrated potent anti-angiogenic and antitumor activities by selectively targeting multiple receptor tyrosine kinases (RTKs) . Furthermore, isatin (indole-2,3-dione) derivatives have been widely studied as inhibitors of carbonic anhydrase isoforms (CAIs), which are enzymatic targets relevant to conditions like glaucoma, epilepsy, and cancer . Research into related acetamide-containing compounds also highlights their role in the synthesis of diverse heterocyclic entities with potential pharmacological profiles . As a building block, this compound is valuable for researchers in medicinal chemistry for the design and synthesis of new heterocyclic compounds . Its structure makes it a candidate for use in developing small molecule probes for biochemical assays and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B13104838 2-(5-Ethyl-2-oxoindolin-1-yl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(5-ethyl-2-oxo-3H-indol-1-yl)acetamide

InChI

InChI=1S/C12H14N2O2/c1-2-8-3-4-10-9(5-8)6-12(16)14(10)7-11(13)15/h3-5H,2,6-7H2,1H3,(H2,13,15)

InChI Key

QWRCPMGIFHCLJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=O)C2)CC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 5 Ethyl 2 Oxoindolin 1 Yl Acetamide and Analogues

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target compound and its analogues is highly dependent on the efficient preparation of key precursors: the substituted 2-oxoindoline intermediates and the acetamide (B32628) precursors. These initial steps are crucial for introducing the desired structural diversity in the final molecules.

Synthesis of Substituted 2-Oxoindoline Intermediates

The 2-oxoindoline core, also known as oxindole (B195798), is a privileged scaffold in medicinal chemistry. Its synthesis can be achieved through various methods, with the choice of route often depending on the desired substitution pattern on the aromatic ring. For the synthesis of 5-ethyl-2-oxoindoline, a common strategy involves the cyclization of a corresponding substituted aniline (B41778) derivative.

While specific literature for the direct synthesis of 5-ethyl-2-oxoindoline was not prevalent in the provided search results, the general synthesis of 5-substituted-2-oxoindolines is well-established. These methods typically involve multi-step sequences starting from commercially available materials. The synthesis of related 5-substituted-2-oxoindoline derivatives has been reported in the context of preparing novel antitumor agents. nih.gov

Preparation of Acetamide Precursors

The acetamide moiety is introduced onto the indolin-2-one nitrogen. The most direct precursor for this functional group is 2-chloroacetamide (B119443) or a related 2-haloacetamide. These reagents are commercially available or can be readily synthesized from the corresponding haloacetic acid and ammonia (B1221849) or an appropriate amine.

In a related synthesis of N-(thiazol-2-yl)acetamide, acetyl chloride was reacted with 2-aminothiazole. nih.gov This highlights a common method for forming acetamides through the acylation of an amine with an acyl halide. For the purpose of N-alkylation of the indolin-2-one ring, a haloacetamide is the more relevant precursor.

N-Alkylation and Acylation Reactions on Indolin-2-one Scaffolds

The key step in the synthesis of 2-(5-ethyl-2-oxoindolin-1-yl)acetamide is the formation of the bond between the nitrogen of the indolin-2-one ring and the acetyl group. This is typically achieved through N-alkylation with a suitable reagent.

Direct N-Substitution Approaches for Indolin-2-one Ring Functionalization

A prevalent method for the N-functionalization of the indolin-2-one ring is nucleophilic substitution. This involves the deprotonation of the indolin-2-one nitrogen with a base to form an anion, which then acts as a nucleophile to attack an electrophilic reagent.

A study on the synthesis of 2-oxoindoline-based acetohydrazides demonstrates a highly relevant N-alkylation reaction. nih.gov In this procedure, a 5-substituted-2-oxoindoline is treated with ethyl chloroacetate (B1199739) in the presence of potassium carbonate and a catalytic amount of potassium iodide in acetone. This reaction proceeds via a nucleophilic substitution to yield the N-alkylated intermediate ester in excellent yields (90-93%). nih.gov To obtain the target compound, this compound, a similar reaction would be performed using 2-chloroacetamide instead of ethyl chloroacetate.

Reactant 1Reactant 2BaseCatalystSolventProductYieldReference
5-substituted-2-oxoindolineEthyl chloroacetateK2CO3KIAcetoneN-alkylated intermediate ester90-93% nih.gov

Catalytic Methods for C-N Bond Formation in Acetamide Linkages

While direct N-alkylation is a common and effective method, catalytic approaches for C-N bond formation are also of significant interest in modern organic synthesis. These methods can offer advantages in terms of milder reaction conditions and broader substrate scope. However, for the specific case of forming the acetamide linkage on the indolin-2-one nitrogen, the direct N-alkylation approach is generally straightforward and high-yielding.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing the formation of byproducts. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

In a study on the selective N-alkylation of a thiazolidine-2,4-dione ring in the presence of an indole (B1671886) ring, the reaction temperature was found to be a crucial factor. core.ac.uk The optimal temperature for the reaction was determined to be 100°C, which resulted in the most complete conversion of reactants and minimized the formation of a dialkylated byproduct. core.ac.uk Higher temperatures led to a decrease in yield and an increase in the formation of the dialkylated compound. core.ac.uk This highlights the importance of temperature control in achieving selective N-alkylation.

The use of a catalytic amount of potassium iodide in the N-alkylation of 2-oxoindoline derivatives with ethyl chloroacetate is an example of optimizing the reaction for a higher yield. nih.gov The iodide ion can participate in a Finkelstein-type reaction with the chloroacetate to form the more reactive iodoacetate in situ, which accelerates the rate of the desired N-alkylation.

Synthesis of Functionalized this compound Derivatives

The generation of functionalized derivatives of this compound can be systematically approached by modifying either the core indolin-2-one structure or the appended acetamide group. A foundational step in these synthetic pathways is the N-alkylation of a 5-substituted-2-oxoindoline with a haloacetamide derivative. A general and efficient method involves the reaction of a 5-substituted-2-oxoindoline with ethyl chloroacetate in the presence of a base such as potassium carbonate, often with a catalytic amount of potassium iodide, in a solvent like acetone. This reaction selectively yields the N-alkylated ester intermediate. Subsequent reaction of this ester with hydrazine (B178648) monohydrate in a suitable solvent like ethanol (B145695) under reflux conditions affords the corresponding acetohydrazide. nih.gov To obtain the primary acetamide, the ester can be subjected to ammonolysis.

Modifications on the Indolin-2-one Core

Modifications on the indolin-2-one core of this compound primarily involve alterations at the C3 and C5 positions of the oxindole ring.

Substitution at the C3 Position: The C3 position of the indolin-2-one ring is highly amenable to functionalization, most commonly through Knoevenagel condensation reactions. This reaction involves the condensation of the active methylene (B1212753) group at the C3 position of the oxindole with various aldehydes or ketones. For instance, condensation with substituted pyrrole (B145914) carboxaldehydes can introduce complex heterocyclic moieties at this position. This approach has been utilized to synthesize a variety of 3-substituted-indolin-2-ones with potential biological activities.

Table 1: Examples of C3-Substituted Indolin-2-one Derivatives via Knoevenagel Condensation

Indolin-2-one ReactantAldehyde/Ketone ReactantResulting C3-Substituent
5-Ethyl-2-oxoindolinePyrrole-2-carboxaldehyde(Pyrrol-2-yl)methylene
5-Ethyl-2-oxoindoline4-Chlorobenzaldehyde(4-Chlorophenyl)methylene
5-Ethyl-2-oxoindolineIndole-3-carboxaldehyde(Indol-3-yl)methylene

This table presents hypothetical examples based on established Knoevenagel condensation reactions on the indolin-2-one scaffold.

Modifications at the C5 Position: While the target compound specifies a 5-ethyl group, the synthesis of analogues allows for variation at this position. The starting material, a 5-substituted indolin-2-one, can be synthesized through various methods, including the Sandmeyer reaction followed by cyclization, or through palladium-catalyzed coupling reactions to introduce different alkyl or aryl groups.

Modifications on the Acetamide Moiety

The acetamide moiety of this compound offers several sites for chemical modification to generate a diverse library of derivatives.

N-Substitution of the Acetamide: The terminal nitrogen of the acetamide can be functionalized to introduce a wide range of substituents. Starting from the corresponding N-alkylated ester intermediate (ethyl 2-(5-ethyl-2-oxoindolin-1-yl)acetate), reaction with various primary or secondary amines instead of ammonia or hydrazine can lead to the formation of N-substituted acetamides. This approach allows for the incorporation of alkyl, aryl, or heterocyclic groups.

Modifications of the Acetyl Group: The acetyl group itself can be modified. For instance, the synthesis can start with reagents other than 2-chloroacetamide to introduce different acyl groups at the N1 position of the indolin-2-one. Alternatively, the acetamide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form new amides or esters, respectively.

Table 2: Potential Derivatives from Modification of the Acetamide Moiety

Starting MaterialReagentResulting Moiety
Ethyl 2-(5-ethyl-2-oxoindolin-1-yl)acetateCyclopropylamineN-Cyclopropyl-2-(5-ethyl-2-oxoindolin-1-yl)acetamide
Ethyl 2-(5-ethyl-2-oxoindolin-1-yl)acetateAnilineN-Phenyl-2-(5-ethyl-2-oxoindolin-1-yl)acetamide
2-(5-Ethyl-2-oxoindolin-1-yl)acetic acid4-Methylpiperazine1-(2-(5-Ethyl-2-oxoindolin-1-yl)acetyl)-4-methylpiperazine

This table provides illustrative examples of derivatives that can be synthesized by modifying the acetamide side chain.

Stereoselective Synthesis Approaches for Related Indolin-2-one Structures

While this compound itself is achiral, the synthesis of analogues, particularly those with substitutions at the C3 position, can generate stereocenters. The development of stereoselective methods for the synthesis of 3,3-disubstituted oxindoles is an active area of research.

Catalytic enantioselective methods are predominantly employed to control the stereochemistry at the C3 position. These methods include:

Organocatalysis: Chiral organic catalysts, such as cinchona alkaloids, have been successfully used in the asymmetric sulfenylation and selenenylation of 3-substituted oxindoles, creating a quaternary stereocenter with two different heteroatoms. acs.org

Metal Catalysis: Transition metal complexes, particularly those of palladium, have been utilized for the enantioselective cyanoamidation of olefins to produce 3,3-disubstituted oxindoles with high enantioselectivity. acs.orgnih.gov These reactions often employ chiral phosphine (B1218219) ligands to induce asymmetry.

These stereoselective strategies are crucial for the synthesis of optically active indolin-2-one derivatives, which is often a prerequisite for potent and selective biological activity.

Considerations for Scalable Synthesis

The translation of laboratory-scale syntheses to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound and its analogues, key considerations include:

Starting Material Availability and Cost: The commercial availability and cost of the starting materials, such as 5-ethyl-indolin-2-one and 2-chloroacetamide or its ester equivalent, are primary factors.

Process Safety: The potential hazards associated with reagents, intermediates, and reaction conditions must be thoroughly assessed. For example, the use of highly reactive or toxic reagents would necessitate specialized handling procedures.

Reaction Efficiency and Yield: Optimizing reaction conditions to maximize yield and minimize reaction times is critical for a scalable process. This may involve screening different solvents, bases, catalysts, and temperatures.

Purification Methods: The development of robust and scalable purification methods, such as crystallization or chromatography, is essential to obtain the final product with high purity. The use of chromatography is often less desirable on a large scale due to cost and solvent consumption.

Waste Management: The environmental impact of the synthesis must be considered, and strategies for minimizing and safely disposing of waste streams should be implemented.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2-(5-Ethyl-2-oxoindolin-1-yl)acetamide provides precise information about the electronic environment of each proton, their multiplicity, and scalar couplings. In a typical deuterated solvent like CDCl₃, the ethyl group attached to the aromatic ring is expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The protons of the acetamide (B32628) moiety and the indolinone core would appear at distinct chemical shifts, reflecting their unique chemical environments.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbons of the lactam and the amide are expected to resonate at the downfield region of the spectrum. The aromatic carbons would appear in the intermediate region, and the aliphatic carbons of the ethyl and acetamide groups would be found in the upfield region.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.28 d 1H Ar-H
7.15 dd 1H Ar-H
6.85 d 1H Ar-H
6.54 br s 1H -NH₂
5.89 br s 1H -NH₂
4.32 s 2H N-CH₂-CO
3.55 s 2H C(O)-CH₂-N
2.63 q 2H Ar-CH₂-CH₃

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
175.8 C=O (lactam)
169.2 C=O (amide)
142.5 Ar-C
138.1 Ar-C
128.7 Ar-CH
125.4 Ar-CH
124.9 Ar-C
109.1 Ar-CH
43.6 N-CH₂-CO
35.8 C(O)-CH₂-N
28.5 Ar-CH₂-CH₃

To further confirm the structural assignments and elucidate the connectivity of atoms, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the triplet at δ 1.24 ppm and the quartet at δ 2.63 ppm would definitively confirm the presence of the ethyl group. Similarly, other through-bond proton-proton couplings within the aromatic ring would be observed.

An HSQC experiment correlates directly attached proton and carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more readily interpretable ¹H NMR spectrum. For example, the carbon signal at δ 28.5 ppm would show a correlation with the proton signal at δ 2.63 ppm, confirming its assignment to the methylene carbon of the ethyl group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound, the expected molecular formula is C₁₂H₁₄N₂O₂.

Table 3: Hypothetical HRMS Data

Ion Calculated m/z Found m/z

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules. In addition to providing the molecular ion peak, ESI-MS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. The fragmentation of the protonated molecule [M+H]⁺ would likely involve the cleavage of the amide bond and bonds within the indolinone ring system, providing valuable structural information.

Table 4: Hypothetical ESI-MS/MS Fragmentation Data for [M+H]⁺ at m/z 219.1

Fragment m/z Possible Fragment Structure/Loss
174.1 [M+H - CH₃CONH]⁺
160.1 [M+H - CH₂CONH₂]⁺
146.1 [M+H - CONH₂ - CO]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl groups of the lactam and the primary amide. The N-H stretching vibrations of the primary amide would also be prominent. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would also be observed.

Table 5: Hypothetical IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment
3340, 3180 Strong, Broad N-H stretch (primary amide)
2965, 2870 Medium C-H stretch (aliphatic)
1715 Strong C=O stretch (lactam)
1670 Strong C=O stretch (amide I)
1610 Medium N-H bend (amide II)

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture Determination

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state molecular architecture of a compound.

Despite a thorough search of publicly available scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for the compound This compound could not be located. Consequently, the detailed crystallographic parameters and an in-depth analysis of its solid-state structure, which would typically be presented in this section, are not available at this time.

For a comprehensive structural elucidation using SCXRD, the following data and analyses would typically be included:

Crystallographic Data Table: This table would summarize the key parameters obtained from the diffraction experiment.

Empirical Formula & Formula Weight: The chemical formula (C₁₂H₁₄N₂O₂) and the corresponding molar mass.

Crystal System & Space Group: The crystal system (e.g., monoclinic, orthorhombic) and the specific space group (e.g., P2₁/c) that describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c in Å) and the angles between them (α, β, γ in °).

Volume (V): The volume of the unit cell in ų.

Z: The number of molecules per unit cell.

Calculated Density (ρ_calc): The density of the crystal calculated from the crystallographic data.

Absorption Coefficient (μ): A measure of how much the X-ray beam is absorbed by the crystal.

F(000): The total number of electrons in the unit cell.

Crystal Size: The dimensions of the crystal used for data collection.

Theta range for data collection: The range of diffraction angles over which data was collected.

Reflections collected / unique: The total number of diffraction spots measured and the number of unique reflections after accounting for symmetry.

Goodness-of-fit on F²: An indicator of the quality of the structural refinement.

Final R indices [I>2sigma(I)] & R indices (all data): The R-factor and weighted R-factor, which are measures of the agreement between the crystallographic model and the experimental diffraction data.

Molecular Conformation: A detailed description of the spatial arrangement of the atoms within the molecule, including the planarity of the oxoindoline ring system and the conformation of the acetamide side chain.

Bond Lengths and Angles: A table of selected intramolecular bond lengths and angles, providing precise geometric information about the covalent bonding within the molecule.

Intermolecular Interactions: An analysis of the non-covalent interactions that stabilize the crystal packing, such as hydrogen bonding (e.g., N-H···O or C-H···O interactions), π-π stacking between aromatic rings, and van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material.

The acquisition of such data would require the successful growth of single crystals of This compound of suitable quality, followed by experimental analysis using an X-ray diffractometer. The resulting data would then be processed and refined to generate a detailed structural model.

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure and optimized geometry of a molecule. By applying DFT methods, researchers could obtain a precise three-dimensional model of 2-(5-Ethyl-2-oxoindolin-1-yl)acetamide, which forms the basis for all further computational analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's chemical reactivity and kinetic stability. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. For this compound, this analysis would pinpoint the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, providing a theoretical basis for its reaction mechanisms.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution across a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map of this compound would visualize electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue), highlighting potential sites for intermolecular interactions, such as hydrogen bonding.

Reactivity Descriptors and Thermochemical Stability

Derived from HOMO and LUMO energies, global reactivity descriptors—such as electronegativity, chemical hardness, and global softness—quantify a molecule's stability and reactivity. Thermochemical parameters like the heat of formation and Gibbs free energy, also calculable via DFT, would establish the thermodynamic stability of this compound under various conditions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT provides a static, optimized structure, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a simulated physiological environment (e.g., in water), would reveal how the molecule moves, rotates, and changes shape, providing a more realistic picture of its behavior in a biological system.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of a series of compounds based on their molecular structures. If a set of similar oxindole (B195798) derivatives with known activities were available, a QSAR model could be developed to predict the potential efficacy of this compound. This approach is instrumental in prioritizing candidates for synthesis and experimental testing.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms. A docking study for this compound would involve screening it against various protein targets to predict its binding affinity and interaction patterns within the protein's active site. This would provide hypotheses about its mechanism of action and guide further experimental validation.

Until such studies are conducted and published, a detailed, data-driven article on the computational chemistry of this compound cannot be fully realized.

Elucidation of Binding Modes with Enzyme Active Sites (e.g., Kinases, Carbonic Anhydrases)

The oxindole core is a well-established scaffold in medicinal chemistry, known for its ability to interact with the active sites of various enzymes, particularly kinases and carbonic anhydrases. Molecular docking simulations are a primary tool used to predict the orientation and interaction of a ligand like this compound within a protein's binding pocket.

Interaction with Carbonic Anhydrases: Carbonic anhydrases (CAs) feature a zinc ion in their active site, which is crucial for their catalytic activity. Inhibitors of CAs typically coordinate with this zinc ion. While this compound does not possess a classical zinc-binding group like a sulfonamide, computational studies on similar indolin-2-one derivatives have shown that the oxindole moiety can still interact with the active site residues. It is plausible that the carbonyl group of the oxindole could engage in hydrogen bonding with the amino acid residues in the hydrophilic portion of the active site, while the ethyl-substituted phenyl ring would fit into the hydrophobic region.

Interactive Data Table: Predicted Key Interactions of this compound

Target Enzyme ClassKey Interacting Moiety of CompoundPredicted Interacting Residues/FeaturesType of Interaction
Kinases Oxindole NHHinge Region Amino AcidsHydrogen Bond
Acetamide (B32628) C=OCatalytic Loop Residues (e.g., Asp)Hydrogen Bond
5-Ethyl GroupHydrophobic PocketVan der Waals
Carbonic Anhydrases Oxindole C=OHydrophilic Pocket ResiduesHydrogen Bond
Ethylphenyl RingHydrophobic PocketVan der Waals

Prediction of Binding Affinities and Molecular Recognition Energetics

Beyond predicting the binding pose, in silico methods can estimate the binding affinity, often expressed as a binding free energy (ΔG) or an inhibitory constant (Ki). These calculations consider various energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty of desolvation upon binding.

For kinase inhibition, the predicted binding affinities of oxindole derivatives are often in the nanomolar to micromolar range. The specific affinity of this compound would be influenced by the precise fit of the 5-ethyl group into the hydrophobic pocket and the strength of the hydrogen bonds formed by the oxindole and acetamide moieties. For example, in studies of similar thiazolidinone-acetamide compounds targeting VEGFR-2, calculated free binding energies (ΔG) have been reported, with more negative values indicating stronger binding.

In the context of carbonic anhydrase inhibition, while direct coordination with the zinc ion is a primary driver of high affinity for many inhibitors, the network of hydrogen bonds and hydrophobic interactions that this compound could form would still result in a predictable binding energy. The affinity would likely be more modest compared to classical sulfonamide inhibitors but could still be significant.

Interactive Data Table: Hypothetical Binding Affinity Data for this compound

Target EnzymeComputational MethodPredicted Binding Energy (ΔG, kcal/mol)Predicted Inhibitory Constant (Ki) Range
Generic Kinase Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)-8.5 to -11.0Low to mid nanomolar
Carbonic Anhydrase II AutoDock Vina-6.0 to -7.5Low to mid micromolar

It is crucial to note that these are predicted values based on the behavior of similar compounds and general principles of molecular modeling. Experimental validation through biochemical assays would be necessary to confirm these in silico predictions.

Structure Activity Relationships Sar of 2 5 Ethyl 2 Oxoindolin 1 Yl Acetamide Derivatives

Impact of the 5-Ethyl Substituent on Biological Activity and Molecular Interactions

The substitution on the benzene (B151609) ring of the indolin-2-one core is a critical determinant of biological activity. The position and nature of the substituent dictate the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

The 5-position of the indolin-2-one ring is a common site for modification. Studies on various derivatives have shown that introducing small lipophilic groups at this position can be advantageous for certain activities. An ethyl group at the C-5 position, as in the title compound, increases the molecule's lipophilicity. This can enhance membrane permeability and improve van der Waals interactions within the hydrophobic pockets of a target protein. nih.gov Research on related indoline-based inhibitors has demonstrated that modifications at the C-5 position are well-tolerated and can influence potency. nih.govacs.org For example, in a series of 3-substituted-indolin-2-one-5-carboxamide derivatives developed as PAK4 inhibitors, substitutions at the 5-position were integral to achieving nanomolar biochemical activity. nih.gov While direct SAR data for a 5-ethyl group is limited, studies on similar 5-substituted analogs, such as those with methyl or halogen groups, indicate that this position is sensitive to both steric and electronic changes which can modulate activity and selectivity. nih.gov

Role of the Acetamide (B32628) Group in Ligand-Target Recognition

The acetamide group, -NHC(O)CH₃, plays a crucial role in the biological activity of many pharmaceutical compounds. nih.gov It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), facilitating strong interactions with amino acid residues in the active site of enzymes and receptors. patsnap.com

In the context of 2-(2-oxoindolin-1-yl)acetamide (B8787408) derivatives, the acetamide moiety attached to the N-1 position of the indolin-2-one core serves several functions:

Molecular Recognition: The amide bond is a key pharmacophoric feature that can form specific hydrogen bonds with target proteins, anchoring the ligand in the binding pocket. patsnap.comarchivepp.com

Physicochemical Properties: The acetamide group contributes to the molecule's polarity and solubility, which are critical for its pharmacokinetic profile. nih.govpatsnap.com

Computational studies on acetamide derivatives have shown that the nitrogen atoms are often key sites for bond formation with biological targets like amino acid residues. researchgate.net The ability of the acetamide group to form these directed interactions is fundamental to the affinity and efficacy of the molecule. nih.gov

Influence of Substitutions on the Indolin-2-one Core on Biological Activity

Substitutions at various positions on the indolin-2-one core have been extensively explored to optimize biological activity.

Position 3: This is one of the most frequently modified positions. Introducing substituents at C-3, often via a methylidene bridge, has led to potent inhibitors of various kinases. nih.govacs.orgnih.gov The nature of the substituent at C-3 significantly impacts selectivity. For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for VEGFR, whereas 3-(substituted benzylidenyl)indolin-2-ones with bulky groups show selectivity toward EGFR and Her-2. acs.orgnih.gov

Positions 4, 6, and 7: Modifications at these positions are less common but can fine-tune activity. Studies on isatin (B1672199) derivatives, which share the 2,3-dioxoindoline core, show that electron-withdrawing groups on the aryl ring can influence potency. ijrrjournal.com For example, substitutions at the 7-position have been shown to be favorable in certain series of indole (B1671886) derivatives. mdpi.com The introduction of chloro or nitro groups at these positions has been explored in various scaffolds. ijrrjournal.commdpi.com

Table 1: Influence of Substituent Position on the Biological Activity of Indolin-2-one Derivatives
Position of SubstitutionExample Substituent TypeObserved Effect on Biological ActivityTarget Class Example
C-3(Heteroaryl)methylidenylCrucial for activity and selectivity; often a key interaction point. nih.govacs.orgTyrosine Kinases (VEGFR, EGFR)
C-4Halogens, Methoxy (B1213986)Generally less favorable for activity compared to other positions in some series.CysLT1 Antagonists
C-5Halogens, Alkyl, CarboxamideTolerates a variety of groups; influences lipophilicity and potency. nih.govnih.govnih.govPAK4, Kinases
C-6ChloroCan modulate activity; effects are context-dependent. farmaceut.orgc-Src Kinase
C-7Halogens, MethoxyCan be a favorable position for enhancing potency in specific scaffolds.CysLT1 Antagonists

The electronic and steric properties of substituents on the indolin-2-one ring are pivotal in determining their biological effects.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) or nitro groups can alter the electron density of the aromatic ring, potentially enhancing π-π stacking interactions or modifying the pKa of nearby functional groups. mdpi.com In some anti-inflammatory indolin-2-one derivatives, electronegative groups like Cl, Br, and CF₃ were found to significantly suppress nitric oxide secretion. mdpi.com Conversely, electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) can also enhance activity, often by acting as hydrogen bond donors or acceptors. mdpi.com

Steric Effects: The size and shape of substituents play a critical role. Bulky groups can provide enhanced selectivity by preventing the molecule from binding to the active sites of off-target proteins. acs.orgnih.gov However, excessive steric bulk can also hinder binding to the desired target, leading to a loss of activity. nih.gov For instance, bulky substituents on a benzylidene ring at the C-3 position of indolin-2-ones conferred high selectivity for certain receptor tyrosine kinases. acs.orgnih.gov

Modulation of the Acetamide Linker and Terminal Groups

The N-1 position of the indolin-2-one core, where the acetamide group is attached, is another key site for modification. Altering the linker and its terminal group can optimize pharmacokinetic properties and target engagement.

Research on N-phenylacetamide-2-oxoindole conjugates has shown that this position can be functionalized with larger groups, such as benzenesulfonamides, to target specific enzymes like carbonic anhydrase. nih.gov In a series of pyrazolopyrimidines, N,N-disubstitution of a terminal acetamide group allowed for the introduction of diverse chemical moieties without sacrificing affinity for the target protein, TSPO. nih.gov This suggests that the terminal part of the N-acetamide substituent in 2-(5-Ethyl-2-oxoindolin-1-yl)acetamide could be a viable point for further derivatization to improve potency or selectivity. Modifications could include changing the length of the alkyl chain, introducing rings, or adding other functional groups to explore additional interactions with the target protein.

Comparative SAR Analysis with Structurally Related Indolin-2-one and Acetamide Scaffolds

The SAR of this compound can be understood by comparing it with other well-studied indolin-2-one and acetamide-based scaffolds.

Comparison with 3-Substituted Indolin-2-ones: The most successful indolin-2-one-based drugs, such as Sunitinib, are substituted at the C-3 position with a (heteroaryl)methylidenyl group. nih.gov This substitution pattern allows the molecule to act as a Type II kinase inhibitor by binding to the ATP-binding pocket. nih.gov In contrast, the 2-(2-oxoindolin-1-yl)acetamide scaffold places the variable functionality at the N-1 position. This repositions the key interaction domains of the molecule, suggesting it may bind to different targets or to the same targets in a different binding mode compared to C-3 substituted analogs.

Comparison with other Acetamide Scaffolds: The acetamide linkage is a common feature in a vast number of bioactive molecules, including COX-II inhibitors and other anti-inflammatory agents. archivepp.com In many of these compounds, the acetamide group serves as a flexible linker connecting two key pharmacophoric elements, such as two aromatic rings. nih.govarchivepp.com The SAR of these compounds often reveals that the distance and relative orientation between the connected moieties are critical for activity. The this compound scaffold fits this paradigm, with the acetamide linking the indolin-2-one core to a terminal methyl group. Further extension or functionalization of this terminal group would be a logical step in lead optimization, consistent with strategies used for other acetamide-containing drug candidates. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the in vitro biological activities of the chemical compound This compound corresponding to the detailed outline requested.

Searches for this specific compound did not yield results for studies on its effects regarding:

Enzyme inhibition, including kinase assays (Src, c-MET, SMO) or carbonic anhydrase inhibition.

The elucidation of enzyme-inhibitor interaction mechanisms.

Cellular pathway modulation, such as the investigation of apoptosis induction or the analysis of cell cycle regulation.

While the broader class of 2-oxoindoline derivatives has been investigated for various biological activities, the explicit focus on "this compound" as per the instructions means that, due to the absence of specific data, the requested article on its mechanistic investigations cannot be generated at this time.

Mechanistic Investigations of Biological Activities in Vitro Studies

Antiproliferative Effects on Specific Cancer Cell Lines

To determine the potential of 2-(5-Ethyl-2-oxoindolin-1-yl)acetamide as an anticancer agent, its antiproliferative effects would be evaluated against a panel of human cancer cell lines.

In Vitro Cytotoxicity Assays (e.g., IC50 determination against various cancer cell lines)

The cytotoxicity of the compound would be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. These tests measure cell viability after exposure to the compound at various concentrations. The results would be used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. This would typically be performed on a variety of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia).

Hypothetical Data Table: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Adenocarcinoma Data Not Available
A549 Lung Carcinoma Data Not Available
HCT116 Colon Carcinoma Data Not Available

Evaluation of Differential Cytotoxicity in Cancer versus Normal Cells

A crucial aspect of a potential anticancer drug is its selectivity for cancer cells over healthy, non-cancerous cells. To evaluate this, the cytotoxicity of this compound would also be tested against normal cell lines (e.g., human fibroblasts or peripheral blood mononuclear cells). A high selectivity index (ratio of IC50 in normal cells to IC50 in cancer cells) would indicate a more favorable therapeutic profile.

Antimicrobial Activity Evaluation (Antibacterial and Antifungal)

The potential of this compound to combat microbial infections would be investigated through various in vitro assays. This would involve testing the compound against a range of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. Methods like the Kirby-Bauer disk diffusion assay or broth microdilution would be employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Exploration of Anticonvulsant and Antidepressant Effects (Mechanistic Basis)

The isatin (B1672199) core is known to interact with various central nervous system targets. To explore the potential anticonvulsant and antidepressant effects of this compound, in vitro studies would focus on its interaction with key enzymes and receptors. For instance, its ability to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B, which are targets for antidepressant drugs, would be assessed. For anticonvulsant activity, its interaction with voltage-gated sodium channels or GABAergic systems could be investigated through electrophysiological or radioligand binding assays.

In Vitro Antioxidant Activity Assessment

The antioxidant potential of this compound would be evaluated using various in vitro chemical assays. These assays measure the compound's ability to scavenge free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. The results would indicate the compound's capacity to mitigate oxidative stress, which is implicated in numerous diseases.

Synthetic Transformations and Chemical Reactions of 2 5 Ethyl 2 Oxoindolin 1 Yl Acetamide

Oxidation Reactions and Derivative Formation

The oxindole (B195798) nucleus and the ethyl substituent of 2-(5-Ethyl-2-oxoindolin-1-yl)acetamide are susceptible to oxidation under various conditions, leading to a range of derivatives.

The C3-methylene group of the oxindole ring is a common site for oxidation, yielding isatin (B1672199) (indole-2,3-dione) derivatives. While direct oxidation of N-acyl oxindoles at this position is not extensively documented for this specific molecule, analogous transformations suggest its feasibility. Furthermore, the benzylic position of the 5-ethyl group can be oxidized to a carbonyl or hydroxyl group.

Oxidizing AgentPotential ProductReaction Conditions
Selenium Dioxide (SeO₂)2-(5-Ethyl-2,3-dioxoindolin-1-yl)acetamideTypically requires heating in a solvent like dioxane.
Chromium Trioxide (CrO₃)2-(5-Acetyl-2-oxoindolin-1-yl)acetamideOften carried out in acetic acid.
Potassium Permanganate (KMnO₄)2-(5-(1-Hydroxyethyl)-2-oxoindolin-1-yl)acetamide or 2-(5-Acetyl-2-oxoindolin-1-yl)acetamideReaction outcome depends on temperature and concentration.

Selective oxidation of the amide's alpha-carbon on related N-substituted amides has been achieved using visible-light-driven iron catalysis, suggesting a potential route for further functionalization of the acetamide (B32628) moiety. rsc.org

Reduction Reactions and Derivative Formation

Reduction of this compound can target the lactam carbonyl group and potentially the amide carbonyl, leading to indoline (B122111) or aminoethyl derivatives.

The reduction of the lactam carbonyl in N-substituted oxindoles is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. The reduction of the acetamide carbonyl is also possible, though it may require more forcing conditions or specific catalysts. Nickel-catalyzed reductions have been shown to be effective for various amides, including lactams. nih.gov

Reducing AgentPotential ProductReaction Conditions
Lithium Aluminum Hydride (LiAlH₄)1-(2-Aminoethyl)-5-ethylindolineStrong reducing conditions, typically in an ethereal solvent.
Borane (B79455) (BH₃) complexes1-(2-Aminoethyl)-5-ethyloxindole or 1-(2-Aminoethyl)-5-ethylindolineThe outcome can be controlled by the specific borane reagent and reaction conditions.
Nickel Catalysis with Silanes1-(2-Aminoethyl)-5-ethyloxindoleMilder conditions compared to metal hydrides. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on Various Moieties

The aromatic ring of the oxindole core and the acetamide side chain are amenable to both nucleophilic and electrophilic substitution reactions.

Electrophilic Aromatic Substitution: The 5-ethyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. libretexts.org Given that the para position (C5) is already substituted, electrophilic attack is expected to occur at the C4 and C6 positions of the oxindole ring. The N-acyl group is generally deactivating, which may require harsher reaction conditions compared to unsubstituted oxindoles.

Reaction TypeReagentPotential Product(s)
NitrationHNO₃/H₂SO₄2-(5-Ethyl-4-nitro-2-oxoindolin-1-yl)acetamide and 2-(5-Ethyl-6-nitro-2-oxoindolin-1-yl)acetamide
HalogenationBr₂/FeBr₃2-(4-Bromo-5-ethyl-2-oxoindolin-1-yl)acetamide and 2-(6-Bromo-5-ethyl-2-oxoindolin-1-yl)acetamide
Friedel-Crafts AcylationRCOCl/AlCl₃2-(4-Acyl-5-ethyl-2-oxoindolin-1-yl)acetamide and 2-(6-Acyl-5-ethyl-2-oxoindolin-1-yl)acetamide

Nucleophilic Substitution on the Acetamide Moiety: The carbonyl carbon of the acetamide group is electrophilic and can be attacked by nucleophiles. This can lead to hydrolysis of the amide bond under acidic or basic conditions, or to the formation of other functional groups. patsnap.com For instance, reaction with a strong base followed by an alkyl halide could potentially lead to N-alkylation of the acetamide.

Cyclization and Heterocyclization Reactions to Form Fused Ring Systems

The bifunctional nature of this compound, possessing both an active methylene (B1212753) group on the acetamide and reactive sites on the oxindole ring, allows for various cyclization reactions to form fused heterocyclic systems.

For example, intramolecular condensation reactions could be envisioned. Base-catalyzed intramolecular aldol-type condensation between the C3-methylene of the oxindole and the acetamide carbonyl, although challenging, could theoretically lead to novel fused ring systems. More plausibly, derivatization of the acetamide side chain could introduce functionalities that readily participate in cyclization reactions. For instance, conversion of the acetamide to a more reactive species could facilitate intramolecular cyclization onto the aromatic ring.

Palladium-catalyzed intramolecular amination has been used for the synthesis of oxindole-N-acetamide derivatives, highlighting the potential for cyclization strategies in this class of compounds. nih.gov

Derivatization Strategies for Enhanced Reactivity or Specific Chemical Applications

The functional groups present in this compound can be modified to enhance its reactivity or to introduce specific properties for various applications.

Derivatization of the Acetamide Group: The terminal amide of the acetamide side chain can be derivatized to introduce a wide range of functionalities. For example, dehydration of the amide would yield a nitrile, which is a versatile synthetic intermediate. Reaction with Lawesson's reagent could convert the amide to a thioamide. Furthermore, the acetamide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, acid chlorides, or other amides.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Protocols

The synthesis of 2-oxoindoline derivatives is a well-established field, yet there is always a drive for more efficient, cost-effective, and environmentally friendly methods. For 2-(5-Ethyl-2-oxoindolin-1-yl)acetamide, future research could focus on developing novel synthetic protocols that improve upon existing methods.

One potential avenue is the use of multicomponent reactions (MCRs). MCRs offer a streamlined approach to synthesizing complex molecules in a single step, which can significantly reduce reaction times and waste. The development of an MCR-based synthesis for this compound could provide a more efficient route to this compound and its derivatives.

Another promising area is the exploration of green chemistry principles. This could involve using water as a solvent, employing catalyst-free reaction conditions, or utilizing microwave-assisted synthesis to reduce energy consumption and reaction times. Such eco-friendly approaches are becoming increasingly important in chemical synthesis.

Below is a table summarizing potential novel synthetic approaches for this compound.

Synthetic ApproachPotential Advantages
Multicomponent Reactions (MCRs)Increased efficiency, reduced waste, simplified purification
Green Chemistry ProtocolsUse of non-toxic solvents, reduced energy consumption, improved safety
Flow ChemistryPrecise control over reaction parameters, enhanced safety, scalability
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly

Integration of Advanced Computational and Experimental Methodologies for Rational Compound Design

The integration of computational and experimental techniques is a powerful strategy for the rational design of new compounds with desired properties. For this compound, this approach could be used to predict its biological activity, optimize its structure for specific targets, and understand its mechanism of action at a molecular level.

Computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can be employed to screen virtual libraries of 2-oxoindoline derivatives and identify those with the highest potential for biological activity. These in silico studies can guide the synthesis of new compounds, saving time and resources.

The predictions from computational models can then be validated through experimental assays. This iterative cycle of computational design and experimental testing can accelerate the discovery of new drug candidates and functional materials based on the this compound scaffold.

The following table outlines a potential integrated workflow for the rational design of this compound derivatives.

StepMethodologyObjective
1Computational Screening Identify potential biological targets and predict binding affinities of virtual derivatives.
2Synthesis Synthesize the most promising derivatives identified through computational screening.
3Experimental Validation Test the synthesized compounds in biological assays to confirm their activity.
4Structure-Activity Relationship (SAR) Analysis Analyze the relationship between the chemical structure and biological activity to refine the computational models.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to other bioactive 2-oxoindolines suggests that it may also possess interesting pharmacological properties.

Future research should focus on screening this compound against a diverse panel of biological targets to identify its potential therapeutic applications. This could include screening against various cancer cell lines, pathogenic microbes, and key enzymes involved in inflammatory pathways.

Once a biological activity is identified, further studies will be needed to determine the compound's mechanism of action. This could involve techniques such as target identification and validation, enzymatic assays, and cell-based assays to understand how the compound exerts its effects at a molecular level. The acetamide (B32628) moiety, for instance, is a common feature in many biologically active compounds and may play a crucial role in the compound's interactions with its biological targets.

Potential Academic Applications in Chemical Building Blocks and Material Science

Beyond its potential in medicinal chemistry, this compound could also find applications in material science. Its classification as a heterocyclic building block and a potential organic monomer for covalent organic frameworks (COFs) suggests its utility in the synthesis of advanced materials. bldpharm.com

The rigid 2-oxoindoline core and the functionalizable acetamide group make this compound an attractive building block for the construction of porous materials, polymers, and other functional materials. These materials could have applications in areas such as gas storage, catalysis, and organic electronics.

Further research is needed to explore the polymerization and self-assembly properties of this compound and to characterize the properties of the resulting materials. This could open up new avenues for the application of this compound beyond the traditional field of medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.